Methyl 3-chloro-1H-indazole-4-carboxylate
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Overview
Description
Methyl 3-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of a chloro group and a carboxylate ester in the structure of this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the indazole core. The final step involves esterification with methanol to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 3-chloro-1H-indazole-4-carboxylic acid.
Scientific Research Applications
Methyl 3-chloro-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1H-indazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro group and carboxylate ester play crucial roles in binding interactions with biological targets, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-3-carboxylate
- 3-Chloro-1H-indazole-4-carboxylic acid
- 1-Methyl-1H-indazole-4-carboxylate
Uniqueness
Methyl 3-chloro-1H-indazole-4-carboxylate is unique due to the presence of both a chloro group and a carboxylate ester, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 3-chloro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
FGXVSBQFWFASOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNC(=C21)Cl |
Origin of Product |
United States |
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